molecular formula C16H16O2 B14315841 2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- CAS No. 113386-18-8

2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)-

Cat. No.: B14315841
CAS No.: 113386-18-8
M. Wt: 240.30 g/mol
InChI Key: KGLWGNDJBBCSQH-UHFFFAOYSA-N
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Description

2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in various natural products. This particular compound is characterized by the presence of a methoxyphenyl group attached to the benzopyran core, which can influence its chemical and biological properties.

Preparation Methods

The synthesis of 2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxyphenylacetic acid with salicylaldehyde in the presence of a base can lead to the formation of the desired benzopyran derivative. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product .

Chemical Reactions Analysis

2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzopyran ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce dihydrobenzopyrans.

Scientific Research Applications

2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- can be compared with other benzopyran derivatives, such as:

The presence of the methoxyphenyl group in 2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- imparts unique chemical and biological properties, distinguishing it from these similar compounds.

Properties

CAS No.

113386-18-8

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C16H16O2/c1-17-13-8-6-12(7-9-13)14-10-11-18-16-5-3-2-4-15(14)16/h2-9,14H,10-11H2,1H3

InChI Key

KGLWGNDJBBCSQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCOC3=CC=CC=C23

Origin of Product

United States

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